Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
CAS No.:
Cat. No.: VC20372221
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate |
| Standard InChI | InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-10-8-13-5-6-16-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3 |
| Standard InChI Key | KENIONQDHWCOCP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(CNCCO2)C=C1 |
Introduction
Chemical Identity and Structural Features
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate (molecular formula: , molecular weight: 221.25 g/mol) belongs to the benzoxazepine family, which combines a seven-membered azepine ring fused to a benzene ring with an oxygen atom at the 1-position. The ethyl ester at the 8-position introduces steric and electronic effects that influence its reactivity and solubility (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate |
| Canonical SMILES | CCOC(=O)C1=CC2=C(CNCCO2)C=C1 |
| InChI Key | KENIONQDHWCOCP-UHFFFAOYSA-N |
| PubChem CID | 131543301 |
The compound’s tetrahydro configuration reduces ring strain compared to fully unsaturated analogs, potentially enhancing stability. X-ray crystallography of similar benzoxazepines reveals chair-like conformations in the azepine ring, which may influence binding interactions in biological systems.
Synthesis and Physicochemical Properties
Synthetic Routes
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Formation of the Oxazepine Core: Reacting o-aminophenol derivatives with carbonyl compounds (e.g., ethyl glyoxylate) under acidic conditions to form the seven-membered ring.
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Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution or alcoholysis of a carboxylic acid precursor.
Purification likely involves chromatography or recrystallization, given the compound’s moderate polarity. Industrial-scale production is unverified, as the compound is listed as discontinued by some suppliers.
Physicochemical Characteristics
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ester group, with limited water solubility ().
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Stability: Susceptible to hydrolysis under strong acidic or basic conditions, cleaving the ester to yield the carboxylic acid derivative.
Table 2: Spectral Data (Predicted)
| Technique | Key Signals |
|---|---|
| δ 1.3 (t, 3H, CH₂CH₃), 4.3 (q, 2H, OCH₂), 6.8–7.4 (m, 3H, aromatic) | |
| δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 168.2 (C=O) | |
| IR | 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester) |
Challenges and Research Gaps
Discontinuation and Synthesis Hurdles
The compound’s discontinued status may stem from:
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Complex Synthesis: Multi-step routes with low yields () for similar benzoxazepines.
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Limited Demand: Niche research interest compared to more established drug scaffolds.
Pharmacological Uncertainty
Without in vitro or in vivo data, its therapeutic potential remains speculative. Toxicity profiles, metabolic pathways, and target affinity are unknown.
Future Directions
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Synthetic Optimization: Develop one-pot cyclization-esterification methods to improve efficiency.
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Biological Screening: Prioritize assays against neurological targets (e.g., 5-HT receptors) based on structural analogs.
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Prodrug Design: Explore hydrolysis kinetics and active metabolite identification.
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